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Compound of Interest

Compound Name: Dolutegravir

Cat. No.: B560016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology

profile of dolutegravir, an integrase strand transfer inhibitor (INSTI) widely used in the

treatment of HIV-1 infection. The information presented is intended to support research,

development, and regulatory activities related to this antiretroviral agent.

Executive Summary
Dolutegravir has undergone a thorough preclinical safety evaluation in various animal models.

The major toxicity observed in preclinical studies was gastrointestinal intolerance, which was

considered a local rather than a systemic effect. Extensive testing has demonstrated that

dolutegravir is not genotoxic, carcinogenic, or teratogenic at exposures significantly higher

than those achieved at the recommended human dose. Reproductive and developmental

toxicology studies in rats and rabbits have shown no adverse effects on fertility or embryo-fetal

development.

General Toxicology
Repeat-dose toxicity studies of up to 26 weeks in rats and 38 weeks in monkeys have been

conducted. The primary finding across species in short-term, subchronic, and chronic repeat-

dose studies was gastrointestinal effects, including inflammation and hemorrhage.
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Dolutegravir has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity

assays and has shown no evidence of mutagenic or clastogenic potential.

Table 1: Summary of Genotoxicity Studies

Assay Type Test System
Metabolic
Activation

Result

Bacterial Reverse

Mutation (Ames)

Salmonella

typhimurium &

Escherichia coli

With and without S9 Negative

Mammalian Cell Gene

Mutation

L5178Y Mouse

Lymphoma Assay
With and without S9 Negative

In vivo Chromosomal

Damage

Rodent Micronucleus

Assay
N/A Negative

Experimental Protocols: Genotoxicity
Bacterial Reverse Mutation Assay (Ames Test):

Test System: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2 uvrA) were used to detect point mutations.

Methodology: The plate incorporation method was utilized. Dolutegravir was tested in the

presence and absence of a rat liver S9 fraction for metabolic activation.

Endpoints: The number of revertant colonies was counted and compared to solvent and

positive controls.

Mouse Lymphoma Assay:

Test System: L5178Y mouse lymphoma cells were used to assess for gene mutations at

the thymidine kinase (TK) locus.

Methodology: Cells were exposed to various concentrations of dolutegravir with and

without S9 metabolic activation.
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Endpoints: The frequency of TK-/- mutants was determined by cloning in the presence of

trifluorothymidine (TFT).

In vivo Rodent Micronucleus Assay:

Test System: Rodents (species not specified in the provided search results).

Methodology: Animals were administered dolutegravir, and bone marrow cells were

harvested to assess chromosomal damage.

Endpoints: The frequency of micronucleated polychromatic erythrocytes was evaluated.

Carcinogenicity
Long-term carcinogenicity studies have been conducted in mice and rats, and no drug-related

neoplastic findings were observed.

Table 2: Summary of Carcinogenicity Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b560016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Duration
Doses
Administered
(mg/kg/day)

Key Findings

Mouse 2 years Up to 500

No significant

increases in drug-

related neoplasms.

Exposures were

approximately 14-fold

higher than human

exposure at the

recommended dose.

Rat 2 years Up to 50

No increases in drug-

related neoplasms.

Exposures were 10-

fold (males) and 15-

fold (females) higher

than human exposure

at the recommended

dose.

Experimental Protocols: Carcinogenicity
Two-Year Rodent Bioassay:

Species: Mice and rats.

Methodology: Dolutegravir was administered daily via oral gavage for two years. A control

group received the vehicle.

Endpoints: Comprehensive histopathological examination of all tissues was performed to

identify any neoplastic or non-neoplastic lesions.

Reproductive and Developmental Toxicology
Dolutegravir has been extensively studied for its effects on fertility, and embryo-fetal and pre-

and post-natal development. No adverse effects on reproductive function or development have
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been observed in these studies.[1]

Table 3: Summary of Reproductive and Developmental Toxicology Studies
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Study Type Species Dosing Period Key Findings

Fertility and Early

Embryonic

Development

Rat
Before mating and

through implantation

No effects on

reproductive cycles,

ovulation, or fertility.[1]

No Observed Adverse

Effect Level (NOAEL)

for fertility was

established at doses

providing exposures

up to 27 times the

human clinical

exposure.[2]

Embryo-Fetal

Development
Rat Gestation days 6 to 17

No maternal toxicity,

developmental

toxicity, or

teratogenicity at doses

up to 1,000

mg/kg/day, resulting in

exposures

approximately 27

times the human

clinical exposure.

Embryo-Fetal

Development
Rabbit Gestation days 6 to 18

No developmental

toxicity or

teratogenicity at doses

up to 1,000

mg/kg/day, resulting in

exposures

approximately 0.4

times the human

clinical exposure.

Pre- and Post-Natal

Development

Rat Gestation through

lactation

No malformations or

other developmental

abnormalities

observed in pups
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exposed during

pregnancy and via

milk.[1]

Experimental Protocols: Reproductive and
Developmental Toxicology

Fertility and Early Embryonic Development (Rat):

Methodology: Male and female rats were administered dolutegravir prior to and during

mating, and females were dosed through implantation.

Endpoints: Mating performance, fertility indices, and early embryonic development (e.g.,

corpora lutea, implantation sites) were evaluated.

Embryo-Fetal Development (Rat and Rabbit):

Methodology: Pregnant rats and rabbits were administered dolutegravir daily during the

period of organogenesis.

Endpoints: Maternal toxicity, and fetal viability, weight, and morphology (external, visceral,

and skeletal examinations) were assessed.

Pre- and Post-Natal Development (Rat):

Methodology: Pregnant rats were dosed from gestation through lactation.

Endpoints: Maternal health, parturition, and the growth, development, and reproductive

performance of the F1 generation were evaluated.

Safety Pharmacology
Safety pharmacology studies have been conducted to evaluate the potential effects of

dolutegravir on vital organ systems. No significant adverse effects have been identified.

Signaling Pathways and Molecular Toxicology
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Recent research has begun to explore the molecular mechanisms underlying dolutegravir's
toxicological profile, particularly concerning potential off-target effects.

Experimental Workflow for Investigating Dolutegravir-
Induced Endoplasmic Reticulum Stress
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Experimental workflow for investigating dolutegravir-induced ER stress.

Studies have indicated that dolutegravir may induce endoplasmic reticulum (ER) stress in

brain microvascular endothelial cells. This is characterized by the activation of ER stress

sensor proteins and downstream markers. Additionally, dolutegravir treatment has been

associated with transient calcium flux and an increase in reactive oxygen species (ROS).

Dolutegravir and Cellular Signaling
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Potential cellular signaling pathways affected by dolutegravir.

In vitro studies suggest that dolutegravir can modulate several cellular signaling pathways. It

has been shown to induce ER stress, leading to increased production of reactive oxygen

species (ROS). Furthermore, dolutegravir has been observed to increase intracellular calcium

levels and inhibit autophagy. These effects may contribute to the overall cellular toxicity profile

of the drug.

Conclusion
The comprehensive preclinical safety and toxicology evaluation of dolutegravir supports its

use in the treatment of HIV-1 infection. The data from genotoxicity, carcinogenicity, and

reproductive and developmental toxicology studies have not identified any significant safety

concerns at clinically relevant exposures. The primary toxicity observed in animal studies was

gastrointestinal intolerance. Ongoing research into the molecular toxicology of dolutegravir will

continue to provide a more detailed understanding of its interaction with cellular pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

